3,7-Dimethyl-2H-1-benzopyran-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-2H-1-benzopyran-2-one typically involves the condensation of a suitable phenol with a β-ketoester, followed by cyclization. One common method is the Pechmann condensation, where phenol reacts with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, to form the coumarin structure .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalytic methods using enzymes like alkaline protease from Bacillus licheniformis have been explored for more sustainable and efficient production .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield coumarin-3,4-quinone, while reduction can produce dihydrocoumarin derivatives .
Scientific Research Applications
3,7-Dimethyl-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studies have shown its potential as an antioxidant, anti-inflammatory, and anticancer agent.
Medicine: It has been investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the food industry as a flavoring agent
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-2H-1-benzopyran-2-one involves multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It induces apoptosis in cancer cells by modulating various signaling pathways, including the inhibition of NF-κB and activation of caspases.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of 3,7-Dimethyl-2H-1-benzopyran-2-one, known for its anticoagulant properties.
Umbelliferone: A hydroxylated derivative with strong antioxidant properties.
Herniarin: A methoxylated derivative with similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various applications. Its ability to modulate multiple biological pathways sets it apart from other coumarin derivatives .
Properties
CAS No. |
89228-71-7 |
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Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3,7-dimethylchromen-2-one |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-9-6-8(2)11(12)13-10(9)5-7/h3-6H,1-2H3 |
InChI Key |
FGOJVYKXEHPRGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)O2)C |
Origin of Product |
United States |
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